1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol

Description

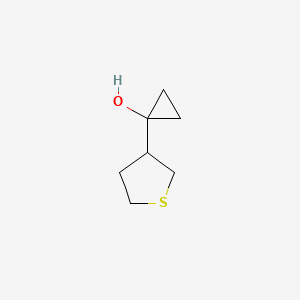

1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol (CAS: 1340036-71-6) is a bicyclic compound featuring a cyclopropanol moiety fused with a tetrahydrothiophene (saturated thiophene) ring. Its structure combines the high ring strain of cyclopropanol with the sulfur-containing heterocycle, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C7H12OS |

|---|---|

Molecular Weight |

144.24 g/mol |

IUPAC Name |

1-(thiolan-3-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C7H12OS/c8-7(2-3-7)6-1-4-9-5-6/h6,8H,1-5H2 |

InChI Key |

MBQQIWUYJIOLFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1C2(CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of tetrahydrothiophene derivatives. One common method includes the reaction of tetrahydrothiophene with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

Oxidation: Formation of cyclopropanone derivatives.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated or aminated cyclopropane derivatives.

Scientific Research Applications

1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical properties and structural distinctions between 1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol and related compounds:

Reactivity and Functional Group Influence

- Cyclopropanol Core: The strained cyclopropanol ring in all analogs facilitates ring-opening reactions under specific conditions. For example, 1-(4-methoxyphenyl)cyclopropan-1-ol undergoes silver-catalyzed alkynylation with EBX reagents, yielding functionalized products . The tetrahydrothiophene analog may exhibit similar reactivity, but sulfur’s electron-donating effects could alter reaction pathways.

- Aromatic Substituents : Halogenated derivatives like 1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol exhibit enhanced electrophilicity, making them suitable for cross-coupling reactions in drug synthesis .

Research Findings and Implications

- Ring-Opening Reactions: Cyclopropanol derivatives universally exploit ring strain for reactivity. The tetrahydrothiophene variant’s sulfur atom may stabilize transition states in ring-opening processes, a hypothesis supported by analogous thiophene chemistry .

- Comparative Stability : Oxygen-based heterocycles (e.g., tetrahydrofuran) generally exhibit higher oxidative stability than sulfur-containing analogs, which may limit the tetrahydrothiophene derivative’s shelf life .

- Pharmacological Potential: Halogenated analogs demonstrate higher bioactivity profiles, whereas sulfur-containing derivatives remain underexplored in drug discovery, warranting further study .

Biological Activity

1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Structure and Properties

The compound features a cyclopropane ring fused with a tetrahydrothiophene moiety, contributing to its distinctive chemical properties. The molecular formula of this compound is , indicating the presence of sulfur, which may play a role in its reactivity and biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The potential mechanisms of action for this compound may include:

- Enzyme Inhibition : Similar cyclopropane derivatives have shown the ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways that could be beneficial in treating conditions like inflammation or cancer.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of cyclopropane derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. The potential for this compound to exhibit antimicrobial activity warrants further exploration.

Cytotoxicity

Preliminary investigations suggest that this compound may possess cytotoxic properties against certain cancer cell lines. Comparative studies indicate that modifications in the structure can significantly affect cytotoxic potency.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Oxolan-3-yl)cyclopropan-1-ol | Cyclopropane ring + oxolane moiety | Antimicrobial, enzyme inhibition |

| 1-(Tetrahydrofuran-3-yl)cyclopropan-1- | Cyclopropane ring + tetrahydrofuran | Cytotoxicity against cancer cell lines |

| 1-(Thiazolidin-3-yl)cyclopropan-1 | Cyclopropane ring + thiazolidine | Antimicrobial and anti-inflammatory |

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various cyclopropane derivatives, this compound exhibited significant activity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Efficacy

A comparative study on several cyclopropane derivatives revealed that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.